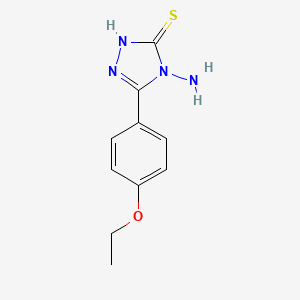

4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

説明

特性

IUPAC Name |

4-amino-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c1-2-15-8-5-3-7(4-6-8)9-12-13-10(16)14(9)11/h3-6H,2,11H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCKNRBDYPLFBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable acid catalyst to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for efficient production.

化学反応の分析

Nucleophilic Substitution Reactions

The thiol group exhibits strong nucleophilic character, participating in reactions with alkyl halides, acyl chlorides, and other electrophiles.

Reaction with Alkyl Halides

In the presence of a base (e.g., Cs₂CO₃), the thiol group forms thiolate ions (S⁻), which react with alkyl halides to produce thioethers. For example:

Example Reaction:

text4-Amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol + R-X → 3-(Alkylthio)-4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole

Conditions: Ethanol, room temperature, 1 hour .

Yield: 62–79% for analogous triazole thioethers .

Thiosemicarbazide Formation

Reaction with arylisothiocyanates (Ar-NCS) produces 1,4-substituted thiosemicarbazides:

textTriazole-3-thiol + Ar-NCS → 1-Aryl-4-(triazolyl)thiosemicarbazide

Key Data:

Condensation Reactions

The amino group undergoes Schiff base formation with aldehydes, enabling the synthesis of azomethine derivatives.

Cyclization Reactions

The amino and thiol groups facilitate heterocyclization to form fused-ring systems.

Formation of Thiadiazole Derivatives

Treatment with thioglycolic acid under acidic conditions leads to cyclization:

textSchiff base + HS-CH₂-COOH → Thiadiazolo[3,2-b]-1,2,4-triazole

Conditions:

Key Observations:

-

Biological Impact: Cyclized derivatives show enhanced antimicrobial activity (MIC = 5–20 µg/mL) .

-

Structural Confirmation: 13C-NMR peaks at δ 165–170 ppm (C=S) .

Salt Formation

The thiol group reacts with bases to form stable salts, enhancing solubility for further reactions.

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfide bridges under mild conditions.

Disulfide Formation

Reaction:

text2 × Triazole-3-thiol → Triazole-3-disulfide

Conditions:

Biological Relevance: Disulfides exhibit reduced antibacterial activity compared to thiols, highlighting the importance of the -SH group .

Acetylation of Amino Group

The amino group reacts with acetylating agents to form acetamide derivatives.

Reaction:

text4-Amino-triazole-3-thiol + (CH₃CO)₂O → 4-Acetamido-triazole-3-thiol

Impact on Bioactivity:

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibit significant antimicrobial properties. In particular, studies have shown that triazole compounds can effectively inhibit the growth of various bacterial strains by targeting essential cellular processes. For instance, the compound has been tested against Mycobacterium tuberculosis, demonstrating promising anti-tubercular activity with minimal inhibitory concentrations (MIC) as low as 5.5 µg/mL against drug-resistant strains .

Anticancer Properties

The triazole moiety is known for its potential anticancer effects. Compounds containing the triazole ring have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Specifically, studies suggest that modifications on the triazole scaffold can enhance cytotoxicity against various cancer cell lines .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has shown anti-inflammatory effects. It has been reported to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, making it a candidate for further development in treating inflammatory diseases .

Fungicides

The compound's efficacy as a fungicide has been explored due to its ability to inhibit fungal growth. Triazole derivatives are commonly used in agriculture for their protective effects against fungal pathogens affecting crops. The mechanism typically involves disrupting sterol biosynthesis in fungi, leading to cell membrane instability .

Herbicidal Activity

Furthermore, triazole compounds have been studied for their herbicidal properties. They can inhibit specific metabolic pathways in plants, which can be beneficial for controlling weed populations without harming crops .

Corrosion Inhibitors

Recent studies have highlighted the potential of 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for metals. The compound forms protective films on metal surfaces, thereby reducing oxidation and prolonging the lifespan of metal components in various industrial applications .

Polymer Additives

In materials science, triazole derivatives are being investigated as additives in polymer formulations to enhance thermal stability and mechanical properties. Their incorporation into polymer matrices can improve resistance to environmental degradation and increase overall durability .

Case Studies and Research Findings

作用機序

The mechanism of action of 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with various biological receptors, modulating their activity and leading to therapeutic effects.

類似化合物との比較

Substituent Effects on Antioxidant Activity

Electron-donating groups (EDGs) such as -OCH₃ or -NH₂ enhance antioxidant capacity by stabilizing free radicals through resonance or inductive effects. In contrast, electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ reduce activity.

Key Insight : The ethoxyphenyl group’s EDG nature likely positions the target compound as a stronger antioxidant than phenyl or EWG-containing analogs, though direct experimental data is needed for confirmation.

Antimicrobial and Anti-Tubercular Activity

Lipophilicity and substituent electronic effects influence antimicrobial efficacy.

Key Insight : The ethoxyphenyl group’s lipophilic EDG may improve cell membrane interaction, but chlorine or fluorine substituents (EWGs) show superior antimicrobial potency in tested derivatives.

Enzyme Inhibition and Solubility

Bulky or polar substituents affect solubility and enzyme interactions.

Key Insight : The ethoxy group may offer a balance between solubility and activity compared to highly hydrophobic (-CF₃) or polar (-pyridyl) groups.

生物活性

4-Amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound features a triazole ring, an amino group, and a thiol group, making it a versatile scaffold for medicinal chemistry. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and antioxidant properties.

Chemical Structure

The molecular formula for 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is with a molecular weight of 236.3 g/mol. The structure includes:

- A triazole ring

- An ethoxy-substituted phenyl group

- A thiol functional group

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of triazole derivatives. The compound has shown significant activity against various bacterial strains and fungi. In a study evaluating several derivatives of triazoles, including 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, the following results were observed:

| Compound | Zone of Inhibition (mm) | Gram-negative Bacteria | Gram-positive Bacteria | Fungi |

|---|---|---|---|---|

| 4.4b | 3.80 | E. coli | S. aureus | C. albicans |

| 4.4c | 4.30 | E. coli | B. subtilis | A. niger |

| 4.4d | 7.50 | E. coli | S. aureus | C. albicans |

| 4.4g | 8.00 | E. coli | B. subtilis | A. niger |

These results indicate that derivatives containing the triazole core exhibit varying degrees of antimicrobial activity, particularly against Gram-positive bacteria and certain fungi .

Anticancer Activity

Recent studies have also investigated the potential anticancer effects of triazole derivatives. For instance, in vitro cytotoxicity tests against cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer) revealed that many derivatives exhibited low cytotoxicity towards normal cell lines while showing promising activity against tumor cells.

The IC50 values for various synthesized compounds were generally above 100 µM, indicating selective toxicity towards cancer cells without adversely affecting normal cells . This selectivity is crucial for developing safer therapeutic agents.

Antioxidant Activity

The antioxidant properties of triazole derivatives are another area of research interest. Compounds with thiol groups are known to scavenge free radicals effectively, contributing to their potential as antioxidant agents. Studies have shown that these compounds can protect cells from oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Case Studies

A notable study synthesized a series of triazole derivatives and evaluated their biological activities comprehensively:

- Synthesis : Various aryl aldehydes were reacted with triazole thiol derivatives under specific conditions.

- Evaluation : The synthesized compounds were tested for antimicrobial and anticancer activities using established protocols.

- Findings : Several compounds exhibited significant antimicrobial effects and low cytotoxicity against normal cells while being effective against cancer cell lines.

Q & A

Q. What are the optimal synthetic routes for 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol?

Methodological Answer: The synthesis typically involves cyclization of precursors under reflux in alcoholic media (e.g., ethanol or methanol). Key steps include:

- Condensation Reactions : Reacting substituted benzaldehydes with thiocarbazides or thiosemicarbazides under acidic/basic conditions .

- Solvent Optimization : Using ethanol/methanol with reflux (60–100°C) to promote triazole ring formation .

- Catalysts : Bases like NaOH or KOH improve yield and reaction rates .

Purification : Recrystallization or column chromatography ensures high purity .

Q. What standard characterization techniques validate the compound’s structure?

Methodological Answer:

- Elemental Analysis : Confirms C, H, N, S composition .

- Spectroscopy :

- UV-Vis : Detects electronic transitions in coordination complexes (e.g., d-d transitions in metal complexes) .

Advanced Research Questions

Q. How to design transition metal complexes with this ligand?

Methodological Answer:

Q. How do structural modifications influence antiradical or biological activity?

Methodological Answer: Substituent effects are studied via:

- DPPH Radical Scavenging Assay :

| Substituent | Antiradical Activity (1 × 10⁻³ M) | Reference |

|---|---|---|

| None (parent compound) | 88.89% | |

| 4-Fluorobenzylidene | 53.78% (reduced activity) | |

| 2-Hydroxybenzylidene | 85% (retained activity) |

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding with enzymes (e.g., BRD4 or Mycobacterium tuberculosis targets) .

- Thermal Shift Assays : Measure protein stability (ΔTm) to validate docking predictions .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .

Data Contradiction Analysis

Example Issue : Varying antiradical activity reports for fluorinated derivatives.

Resolution Strategy :

Replicate Conditions : Ensure identical DPPH concentrations and solvent systems .

Stereochemical Analysis : Use X-ray crystallography to confirm substituent orientation .

Meta-Analysis : Compare results across studies with standardized metrics (e.g., IC₅₀ values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。